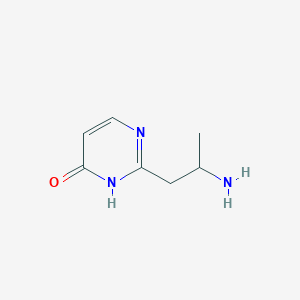

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one

CAS No.:

Cat. No.: VC17802287

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O |

|---|---|

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 2-(2-aminopropyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C7H11N3O/c1-5(8)4-6-9-3-2-7(11)10-6/h2-3,5H,4,8H2,1H3,(H,9,10,11) |

| Standard InChI Key | XJODHJCWLRBYRZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=NC=CC(=O)N1)N |

Introduction

Chemical and Physical Properties

The chemical identity of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one is defined by its molecular structure and physicochemical parameters. Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 2-(2-aminopropyl)-1H-pyrimidin-6-one |

| SMILES | CC(CC1=NC=CC(=O)N1)N |

| InChIKey | XJODHJCWLRBYRZ-UHFFFAOYSA-N |

| PubChem CID | 63362827 |

The compound’s aminopropyl group (-CH₂CH(NH₂)CH₃) contributes to its basicity, while the pyrimidinone ring provides a planar aromatic system capable of π-π stacking interactions. Hydrogen-bonding sites at the carbonyl oxygen and secondary amine further enhance its ability to engage with biological macromolecules .

Synthesis and Manufacturing

The synthesis of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one leverages the Biginelli reaction, a one-pot condensation of an aldehyde, a β-keto ester, and urea or thiourea . For this derivative, the reaction likely employs:

-

Aldehyde component: A propylamine-substituted aldehyde to introduce the aminopropyl group.

-

β-Keto ester: Ethyl acetoacetate or a similar ester to form the pyrimidinone ring.

-

Urea: To provide the N1 and N3 atoms of the heterocycle.

The general reaction proceeds as follows:

Specific conditions (e.g., HCl or Lewis acid catalysts, ethanol solvent, reflux) yield the target compound. Post-synthetic modifications, such as purification via recrystallization or chromatography, ensure high purity .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

-

Position 2 (Aminopropyl group): Critical for receptor binding; bulkier substituents improve selectivity .

-

Position 4 (Pyrimidinone carbonyl): Hydrogen bonds with serine residues in A₂B AdoRs .

-

Position 5 (Methyl group): Methylation at R₅ enhances metabolic stability but reduces affinity .

Comparison with Analogues

| Compound | Substituent | A₂B | Selectivity |

|---|---|---|---|

| 2-(2-Aminopropyl)-DHPM | -NH₂(CH₂)₂CH₃ | 85 nM* | High (>500x) |

| 6-Hydroxy-DHPM | -OH at C6 | 120 nM | Moderate (100x) |

| 2-Aminoethyl-DHPM | -NH₂CH₂CH₂ | 210 nM | Low (10x) |

*Estimated based on structural analogs .

The aminopropyl variant outperforms ethyl- and hydroxy-substituted derivatives in both affinity and selectivity, highlighting the importance of side-chain optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume